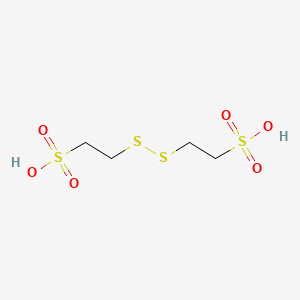

2,2'-Dithiodiethanesulfonic acid

Overview

Description

Synthesis Analysis

The synthesis of 2,2'-Dithiodiethanesulfonic acid and related compounds involves multiple steps, starting from precursor substances. For example, one method involves starting from alkyl- or aryl-substituted malonic esters, which are then treated successively with sodium ethoxide and S-methyl methanethiosulfonate, followed by alkaline hydrolysis causing decarboxylation to yield 2-(methylthio)alkanoic acids (Ogura et al., 1982).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its dithiolate bridge, as seen in various complex formations. For instance, the synthesis and characterization of 2-phosphonoethanesulfonic acid and its barium-hydrogenphosphonatoethanesulfonate demonstrate the structural versatility and stability provided by the sulfonic and phosphonic acid functionalities in creating complex molecular architectures (Sonnauer & Stock, 2008).

Chemical Reactions and Properties

This compound participates in various chemical reactions, serving as a coenzyme in methyl transfer reactions in Methanobacterium, indicating its biochemical importance. It is involved in the methylation of 2-mercaptoethanesulfonic acid, producing 2-(methylthio)ethanesulfonic acid, a derivative that is subsequently reductively demethylated to yield methane (Taylor & Wolfe, 1974).

Physical Properties Analysis

The physical properties of this compound, such as its solubility, boiling point, and melting point, are crucial for its application in various fields. However, detailed studies focusing exclusively on these physical properties are not readily available in the provided literature.

Chemical Properties Analysis

The chemical properties of this compound include its reactivity, stability under various conditions, and its role as a precursor in the synthesis of other compounds. Its ability to act as a coenzyme in methanogenesis by cell extracts under a hydrogen atmosphere showcases its biochemical significance and reactivity (Balch & Wolfe, 1976).

Scientific Research Applications

Role in Methyl Transfer Reactions in Methanobacterium : Coenzyme M, identified as 2,2'-dithiodiethanesulfonic acid, plays a crucial role in methyl transfer reactions in Methanobacterium. An active form of this coenzyme, 2-mercaptoethanesulfonic acid, is methylated to produce 2-(methylthio)ethanesulfonic acid, leading to the reductive demethylation and the production of methane (Taylor & Wolfe, 1974).

Assay for Coenzyme M and Methyltransferase Studies : The methylation of this compound by methylcobalamin-coenzyme M methyltransferase requires additional proteins or sodium borohydride for reduction. This study provided insights into the methylation process and the development of an assay for coenzyme M (Taylor & Wolfe, 1974).

Growth of Methanobacterium Ruminantium : this compound was shown to support the growth of Methanobacterium ruminantium in a pressurized atmosphere, indicating its role as a nutrient for this anaerobe. This research offers insights into methanogenic bacteria cultivation techniques (Balch & Wolfe, 1976).

Analysis of Coenzyme M Derivatives : The study on isotachophoretic analysis of coenzyme M and its derivatives, including this compound, provided a method for their simultaneous determination. This has implications for studying methanogenic pathways in bacteria (Hermans et al., 1980).

Synthesis and Application of Antiradiation Compounds : N-heterocyclic aminoethyl disulfides and aminoethanethiosulfuric acids, which can be derived from this compound, were synthesized as potential antiradiation and anticancer agents. This research expands the potential medical applications of derivatives of this compound (Foye et al., 1976).

Mechanism of Action

Target of Action

The primary targets of 2,2’-Dithiodiethanesulfonic acid, also known as 2,2’-disulfanediyldiethanesulfonic acid, are the organic acid transporter OAT4, the multidrug and toxin extrusion protein MATE1, the multidrug resistance protein MRP2, and P glycoprotein . These proteins are located on the luminal side of the proximal renal tubule .

Mode of Action

The organic acid transporter OAT4 facilitates the reabsorption of dimesna, a derivative of 2,2’-Dithiodiethanesulfonic acid, and therefore its reduction to mesna . On the other hand, MATE1, MRP2, and P glycoprotein facilitate the efflux of mesna and/or dimesna back into the lumen .

Biochemical Pathways

It is known that the compound interacts with several proteins involved in drug transport and metabolism .

Pharmacokinetics

The pharmacokinetics of 2,2’-Dithiodiethanesulfonic acid involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed and transported by the organic acid transporter OAT4 . It is then metabolized to mesna and/or dimesna, which are subsequently excreted back into the lumen by MATE1, MRP2, and P glycoprotein .

Result of Action

The molecular and cellular effects of 2,2’-Dithiodiethanesulfonic acid’s action are primarily related to its interaction with its target proteins. By facilitating the reabsorption of dimesna and its reduction to mesna, the compound can influence the balance of these substances in the body .

Safety and Hazards

properties

IUPAC Name |

2-(2-sulfoethyldisulfanyl)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O6S4/c5-13(6,7)3-1-11-12-2-4-14(8,9)10/h1-4H2,(H,5,6,7)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUKOOOZTSTOOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)SSCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16208-51-8 (di-hydrochloride salt) | |

| Record name | 2,2'-Dithiodiethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045127115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40196395 | |

| Record name | 2,2'-Dithiodiethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

45127-11-5 | |

| Record name | 2,2'-Dithiodiethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045127115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dithiodiethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-DITHIODIETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q2L2H0POF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

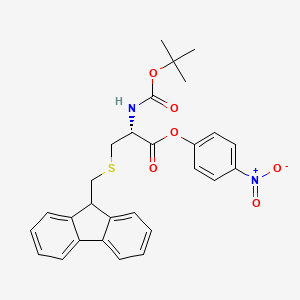

Feasible Synthetic Routes

Q & A

Q1: How does sodium borohydride contribute to the study of 2-mercaptoethanesulfonic acid-dependent enzymes?

A: Sodium borohydride plays a critical role in simplifying assays for enzymes that utilize HS-CoM, such as methylcobalamin-coenzyme M methyltransferase. [] This enzyme normally requires HS-CoM as a substrate for methylation. [] Sodium borohydride can chemically reduce (S-CoM)2 to HS-CoM, effectively replacing the need for NADPH and an additional protein typically required for this reduction. [] This simplification allows for a more straightforward and efficient assay, requiring only methylcobalamin and HS-CoM generated in situ from (S-CoM)2. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Amino-n-[2-(dimethylamino)ethyl]-4-acridinecarboxamide](/img/structure/B1195604.png)

![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine;methanesulfonic acid](/img/structure/B1195610.png)